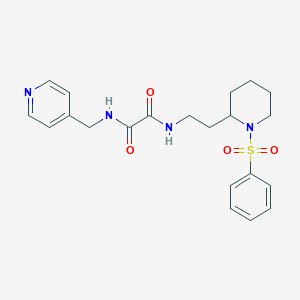

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. Key structural features include:

- N1-substituent: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl group, combining a piperidine ring sulfonylated at the 1-position and linked via an ethyl chain.

- N2-substituent: A pyridin-4-ylmethyl group, introducing aromatic and basic nitrogen moieties.

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-9-12-22-13-10-17)23-14-11-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-10,12-13,18H,4-6,11,14-16H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQHCKVMMWLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, which undergoes reductive amination.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine intermediate reacts with a sulfonyl chloride in the presence of a base.

Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Flavoring Agents: S336 and Related Oxalamides

Compound : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structural Similarities :

- Central oxalamide backbone.

- Aromatic N1-substituent (2,4-dimethoxybenzyl vs. phenylsulfonyl-piperidinylethyl).

- Pyridyl-containing N2-substituent (pyridin-2-yl vs. pyridin-4-yl).

- Functional Differences :

- Similar safety profiles are expected for the target compound due to shared oxalamide metabolism pathways.

Antiviral Oxalamide Derivatives

Compounds :

- N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (27)

- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (6)

- Structural Contrasts :

- Antiviral compounds feature thiazole rings and halogenated phenyl groups (Cl, F), absent in the target compound.

- Piperidine rings are functionalized with hydroxymethyl-thiazole groups rather than phenylsulfonyl.

- Functional Implications :

Piperidine-Based Sulfonamides: W-18 and W-15

Compounds :

- W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide

- W-15: 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide

- Structural Overlaps :

- Piperidine cores with sulfonamide groups.

- Aromatic substituents (e.g., nitrophenyl, chlorophenyl).

- Divergent Applications: W-18/W-15 are opioid receptor analogs, whereas the target compound’s oxalamide backbone and pyridinyl group suggest non-opioid mechanisms.

Regorafenib Analogs and Halogenated Oxalamides

Compound : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Key Features: Halogenation (Cl, F, CF3) enhances metabolic stability and binding affinity.

- Comparison :

- The target compound lacks halogenation but includes a phenylsulfonyl group, which may similarly influence pharmacokinetics via electron-withdrawing effects.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Structural Flexibility : The oxalamide scaffold permits diverse substitutions, enabling applications ranging from flavoring (S336) to antiviral therapy (Compound 27) .

- Metabolic and Safety Profiles: Oxalamides generally exhibit high NOELs (>100 mg/kg bw/day), attributed to rapid hydrolysis into low-toxicity metabolites . The phenylsulfonyl group in the target compound may slow metabolism, necessitating specific toxicological studies.

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which together contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4S, with a molecular weight of approximately 433.54 g/mol. The structural composition includes:

| Property | Value |

|---|---|

| CAS Number | 18574262 |

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 433.54 g/mol |

The biological activity of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group can enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperidine derivative may interact with neurotransmitter receptors, leading to modulation of signaling pathways.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound in antibiotic development.

- Anti-inflammatory Effects : In vitro assays have demonstrated that N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide can reduce the release of pro-inflammatory cytokines, suggesting it may be useful in treating inflammatory conditions.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds similar to N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide:

-

Study on Antimicrobial Properties :

- A study evaluated the effectiveness of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a phenylsulfonamide moiety showed enhanced antibacterial activity compared to their counterparts without this functional group.

-

Inflammation Modulation :

- Research published in Molecules assessed the anti-inflammatory effects of piperidine derivatives in LPS-stimulated macrophages. The results demonstrated that specific substitutions on the piperidine ring significantly impacted cytokine release, highlighting the importance of structural modifications for therapeutic efficacy.

-

Neuropharmacological Studies :

- Investigations into the neuropharmacological properties of similar compounds revealed their potential as anxiolytics or antidepressants by modulating neurotransmitter levels in animal models.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ~490–510 Da range for analogous compounds) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O bonds (~1150–1250 cm⁻¹) .

Advanced : X-ray crystallography resolves 3D conformation, critical for docking studies .

How to design experiments assessing its binding affinity to neurological receptors (e.g., σ or NMDA receptors)?

Q. Advanced

Radioligand Binding Assays : Use [³H]-labeled reference ligands (e.g., [³H]DTG for σ receptors) to measure IC₅₀ values. Include controls for nonspecific binding .

Computational Docking : Model interactions using software like AutoDock Vina. Focus on hydrophobic pockets (phenylsulfonyl group) and hydrogen bonding (oxalamide NH) .

Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or cAMP modulation to evaluate downstream signaling .

Data Interpretation : Cross-validate with structural analogs (e.g., pyridinyl vs. thiophene derivatives) to isolate pharmacophore contributions .

How to resolve discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?

Q. Advanced

- Purity Analysis : Quantify impurities (>95% by HPLC) that may antagonize target binding .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ion concentration (Mg²⁺ impacts receptor affinity), and cell line selection (HEK293 vs. neuronal primary cells) .

- Structural Confirmation : Re-examine stereochemistry (piperidine chair conformation) and sulfonyl orientation via NOESY NMR .

What strategies optimize reaction yields in multi-step synthesis?

Q. Advanced

- Catalyst Screening : Pd/C for hydrogenation steps (reduces nitro intermediates with >90% yield) .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) for sulfonylation and amide coupling .

- Workflow Automation : Continuous flow reactors enhance reproducibility in scaling from mg to g quantities .

Case Study : A piperidine-ethylamine intermediate achieved 78% yield under 0°C vs. 45% at 25°C due to reduced epimerization .

How to elucidate its mechanism of action using biochemical assays?

Q. Advanced

Enzymatic Inhibition : Test against purified kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays. Compare inhibition to staurosporine .

Site-Directed Mutagenesis : Engineer receptor mutants (e.g., σ receptor Glu-172→Ala) to identify critical binding residues .

Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t½ >30 min suggests oral bioavailability) .

How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact bioactivity?

Q. Advanced

- Sulfonyl Group : Enhances receptor binding via hydrophobic interactions (e.g., σ1 receptor Ki = 12 nM vs. 180 nM for carbonyl analogs) .

- Pyridinyl Substitution : 4-Pyridinyl boosts solubility (logP ~2.1 vs. 3.5 for phenyl), improving CNS penetration .

Data Table :

| Modification | Binding Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| Phenylsulfonyl | 12 ± 1.5 | 0.8 |

| 4-Pyridinylmethyl | 18 ± 2.1 | 1.2 |

| Thiophenesulfonyl | 45 ± 3.7 | 0.5 |

What analytical techniques quantify its stability under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and oxidative stress (H₂O₂). Monitor via UPLC-MS .

- Plasma Stability : Incubate in rat plasma (37°C, 24h). >80% remaining indicates suitability for in vivo studies .

Key Finding : The oxalamide bond hydrolyzes rapidly at pH <2, necessitating enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.